N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound of interest due to its unique chemical structure and potential applications in various fields, such as chemistry, biology, and medicine. Its intricate structure, featuring both a triazine and oxazole ring, opens up diverse possibilities for chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide can be achieved through a multistep reaction sequence One common synthetic route involves the initial formation of the 1,3,5-triazine ring followed by functionalization with a piperidine moiety and subsequent attachment of the dimethylamino group
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis protocols that mirror the laboratory-scale methods but are optimized for higher yields, purity, and cost-efficiency. This may include the use of flow chemistry techniques, automated synthesis, and rigorous purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is susceptible to various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the electron density and the functional groups of the molecule, altering its chemical properties and biological activity.
Substitution Reactions: Particularly nucleophilic substitutions can occur at the triazine ring, where functional groups may be replaced with others to tweak the compound's properties.
Hydrolysis: This reaction can lead to the breakdown of the compound into simpler fragments, particularly under acidic or basic conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Solvents such as dimethyl sulfoxide (DMSO) or methanol might be used to facilitate these reactions, often under controlled temperature and pH conditions to optimize product formation.
Major Products
Depending on the reaction type, major products can vary widely. For instance, oxidation might lead to the formation of new functional groups like hydroxyl or carbonyl groups, while substitution reactions might yield derivatives with altered biological activity.
Scientific Research Applications
Chemistry
In chemistry, N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide can be used as a building block for synthesizing more complex molecules, particularly in the development of novel materials or catalysts.
Biology and Medicine
In biology and medicine, this compound may serve as a potential pharmacophore in drug design. Its unique structure allows for interactions with biological targets, making it a candidate for therapeutic research. Studies could explore its efficacy in targeting specific enzymes or receptors related to diseases.
Industry
In the industrial sector, this compound might be applied in the development of agricultural chemicals, such as pesticides or herbicides, due to its potential bioactivity.
Mechanism of Action
The exact mechanism by which N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide exerts its effects would depend on its specific application. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to a change in the biological activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
Uniqueness
N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide stands out due to its specific combination of a triazine ring with a piperidine and oxazole moiety, offering a unique set of chemical properties and biological activities. The presence of the dimethylamino group enhances its potential for forming hydrogen bonds and interacting with biological targets, which might not be as pronounced in similar compounds.
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Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-11-9-12(21-25-11)14(24)17-10-13-18-15(22(2)3)20-16(19-13)23-7-5-4-6-8-23/h9H,4-8,10H2,1-3H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPDWVHXDPXFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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